molecular formula C17H14ClNO B11839895 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline CAS No. 61189-85-3

4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline

Cat. No.: B11839895
CAS No.: 61189-85-3
M. Wt: 283.7 g/mol
InChI Key: JSUHDQIOLYVPPX-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline: is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the isoquinoline core.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methoxy group on the isoquinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

61189-85-3

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-7-methoxyisoquinoline

InChI

InChI=1S/C17H14ClNO/c1-20-16-6-7-17-13(10-19-11-14(17)9-16)8-12-2-4-15(18)5-3-12/h2-7,9-11H,8H2,1H3

InChI Key

JSUHDQIOLYVPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CC(=C2C=C1)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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